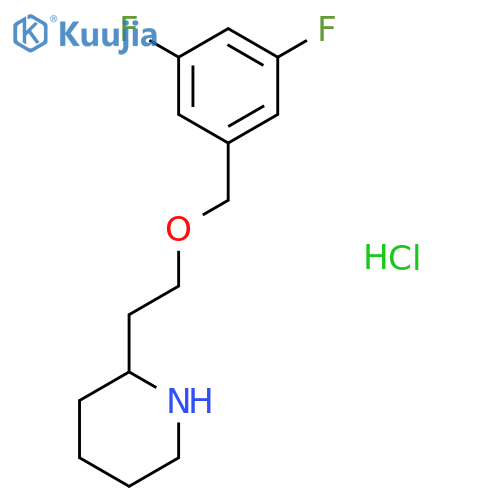

Cas no 1220038-92-5 (2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride)

2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

- 2-(2-((3,5-Difluorobenzyl)oxy)ethyl)piperidinehydrochloride

- 1220038-92-5

- AKOS015849541

- 2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidinehydrochloride

- 2-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride

- 2-(2-((3,5-Difluorobenzyl)oxy)ethyl)piperidine hydrochloride

- 2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride

-

- MDL: MFCD13560688

- インチ: InChI=1S/C14H19F2NO.ClH/c15-12-7-11(8-13(16)9-12)10-18-6-4-14-3-1-2-5-17-14;/h7-9,14,17H,1-6,10H2;1H

- InChIKey: QRQWTCOFPNNHEX-UHFFFAOYSA-N

- ほほえんだ: C1CCNC(C1)CCOCC2=CC(=CC(=C2)F)F.Cl

計算された属性

- せいみつぶんしりょう: 291.1201483g/mol

- どういたいしつりょう: 291.1201483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 230

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D037550-125mg |

2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidinehydrochloride |

1220038-92-5 | 125mg |

$ 230.00 | 2022-06-06 | ||

| TRC | D037550-250mg |

2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidinehydrochloride |

1220038-92-5 | 250mg |

$ 375.00 | 2022-06-06 |

2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride 関連文献

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochlorideに関する追加情報

Introduction to CAS No. 1220038-92-5: 2-{2-(3,5-Difluorobenzyl)oxyethyl}Piperidine Hydrochloride

The compound with CAS No. 1220038-92-5, commonly referred to as 2-{2-(3,5-Difluorobenzyl)oxyethyl}Piperidine Hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring, a six-membered cyclic amine, which is substituted with a 3,5-difluorobenzyl group via an oxyethyl linkage. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various research and industrial purposes.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the 3,5-difluorobenzyl group introduces fluorine atoms into the structure, which are known to enhance lipophilicity and improve drug-like properties such as absorption and bioavailability. Additionally, the hydroxyl group in the oxyethyl chain can participate in hydrogen bonding, further influencing the compound's solubility and interaction with biological systems.

The synthesis of CAS No. 1220038-92-5 involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications. The hydrochloride salt form of the compound is particularly advantageous for handling and storage due to its enhanced stability compared to the free base.

In terms of pharmacological applications, 2-{2-(3,5-Difluorobenzyl)oxyethyl}Piperidine Hydrochloride has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological targets makes it a candidate for treating various diseases, including neurological disorders and inflammatory conditions. Recent advancements in computational chemistry have enabled researchers to predict the compound's binding affinity to key proteins, further accelerating its development as a drug candidate.

The structural versatility of this compound also extends to its use in material science. The piperidine ring can serve as a scaffold for constructing advanced materials with tailored properties. For instance, derivatives of this compound have been explored for their potential in polymer synthesis and as additives in industrial formulations.

In conclusion, CAS No. 1220038-92-5 represents a versatile and intriguing molecule with diverse applications across multiple scientific domains. Its unique structure, combined with recent advancements in chemical synthesis and pharmacological research, positions it as a valuable tool for both academic and industrial pursuits.

1220038-92-5 (2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride) 関連製品

- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)

- 2034487-77-7(N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)

- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)

- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)

- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)

- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)

- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)

- 1837-62-3(Ethyl tert-Octylcarbamate)